Cbz-Phe-N(OBz(4-OMe))Gly-NH2

Catalog No.
S13330039
CAS No.
M.F
C27H27N3O7
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Phe-N(OBz(4-OMe))Gly-NH2

Product Name

Cbz-Phe-N(OBz(4-OMe))Gly-NH2

IUPAC Name

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methoxybenzoate

Molecular Formula

C27H27N3O7

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30(17-24(28)31)25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1

InChI Key

JTRJLFHADAJSJF-QHCPKHFHSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

The compound Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is a derivative of phenylalanine, characterized by the presence of a carbobenzoxy (Cbz) protecting group on the phenylalanine amino acid, a benzyl ether with a methoxy substitution (OBz(4-OMe)), and a glycine moiety linked to an amino group. This compound is notable for its structural complexity, which allows it to participate in various

The chemical reactivity of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 can be attributed to its functional groups:

  • Substitution Reactions: The benzyl ether can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Deprotection Reactions: The carbobenzoxy group can be removed under acidic conditions, exposing the amine functionality for further reactions.
  • Peptide Coupling: The amino group can react with activated carboxylic acids to form peptide bonds, facilitating the synthesis of larger peptides or proteins.

These reactions are essential for synthesizing more complex molecules or modifying existing ones for specific applications.

Compounds like Cbz-Phe-N(OBz(4-OMe))Gly-NH2 often exhibit biological activities due to their amino acid composition. They may act as:

  • Enzyme Inhibitors: By mimicking substrates or products of enzymatic reactions.
  • Receptor Ligands: Interacting with specific receptors in biological pathways.
  • Antimicrobial Agents: Some derivatives have been shown to possess antimicrobial properties.

The exact biological activity would depend on the specific context and concentration used in experiments.

The synthesis of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 typically involves several steps:

  • Protection of Amino Groups: The phenylalanine amino group is protected using carbobenzoxy chloride.
  • Benzyl Ether Formation: The hydroxyl group on the glycine is converted into a benzyl ether using benzyl bromide and a base.
  • Coupling Reaction: The protected phenylalanine is coupled with the glycine derivative using standard peptide coupling reagents such as DIC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection: Finally, the carbobenzoxy and benzyl protecting groups are removed under acidic conditions to yield the final product.

Interaction studies involving Cbz-Phe-N(OBz(4-OMe))Gly-NH2 can provide insights into its binding affinities and mechanisms of action. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics with target proteins.
  • Nuclear Magnetic Resonance (NMR): To study conformational changes upon binding.
  • Molecular Docking Studies: To predict interaction sites and affinities with various biological targets.

These studies are crucial for understanding how this compound functions at a molecular level.

Several compounds share structural similarities with Cbz-Phe-N(OBz(4-OMe))Gly-NH2. Here are some examples:

Compound NameStructure SimilaritiesUnique Features
Cbz-Phe-Gly-NH2Contains phenylalanine and glycineLacks the methoxy substitution
Cbz-Phe-Ala-NH2Contains phenylalanine and alanineDifferent amino acid composition
Cbz-Tyr-Gly-NH2Contains tyrosine instead of phenylalanineDifferent aromatic side chain
Cbz-Phe-(4-OH)Bz-Gly-NH2Similar benzyl ether but with hydroxyl groupHydroxyl substitution affects properties

These comparisons highlight the uniqueness of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 in terms of its methoxy substitution and specific protective groups, which may influence its reactivity and biological activity differently from other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

505.18490021 g/mol

Monoisotopic Mass

505.18490021 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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